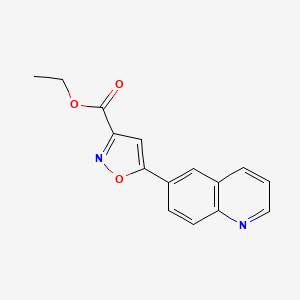
3-Chloro-4-(cyclopropylmethyl)phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD18733150 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18733150 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
Industrial production of MFCD18733150 requires scalable and cost-effective methods. The preparation method used in industrial settings is designed to be simple and easy to implement, making it suitable for large-scale production. The crystal form of the compound, such as methanesulfonate crystal form, is often preferred due to its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Análisis De Reacciones Químicas
Types of Reactions
MFCD18733150 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
The common reagents used in the reactions involving MFCD18733150 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of MFCD18733150 depend on the specific reaction conditions and reagents used. These products can include derivatives with modified functional groups, which can further enhance the compound’s properties and applications.
Aplicaciones Científicas De Investigación
MFCD18733150 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: MFCD18733150 is explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of MFCD18733150 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
MFCD18733150 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups, such as triazolo ring compounds and methanesulfonate derivatives .
Uniqueness
The uniqueness of MFCD18733150 lies in its specific chemical structure and properties, which differentiate it from other similar compounds.
Conclusion
MFCD18733150 is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique properties, synthesis methods, and applications make it a valuable subject of study for researchers and scientists. Understanding its chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights into its utility and potential.
Propiedades
Fórmula molecular |
C16H22BClO2 |
|---|---|
Peso molecular |
292.6 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(cyclopropylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BClO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-12(14(18)10-13)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3 |
Clave InChI |
ZOIBOIYOTONKOR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC3CC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)



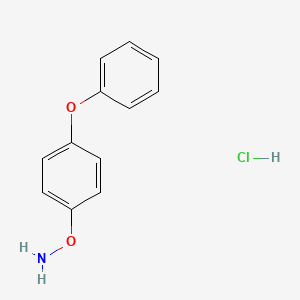

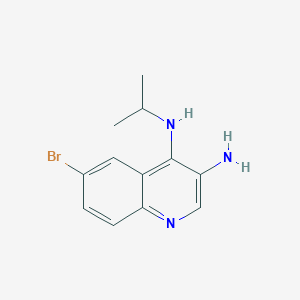
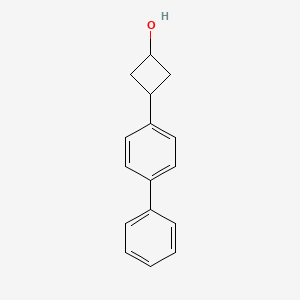
![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
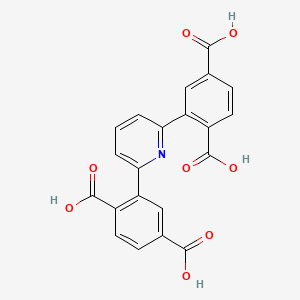
![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)
